molecular formula C25H25NNaO2P B1503784 Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate CAS No. 1067225-04-0

Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate

Cat. No. B1503784
M. Wt: 425.4 g/mol
InChI Key: ZHRLPDTWOAIAKW-GNAFDRTKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C25H25NNaO2P and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Ligand Design

The compound of interest has been explored in the context of crystal engineering and ligand design, particularly in the formation of gold(I) thiolates. For example, the use of monophosphines and diphosphines, similar in structure to the sodium compound you're interested in, has been shown to afford a series of gold(I) thiolates with respective stabilizing phosphine ligands. These complexes demonstrate interesting crystal structures and hydrogen-bonded frameworks, highlighting their potential in crystal engineering applications (Tzeng, Schier, & Schmidbaur, 1999).

Reactivity and Catalysis

The reactivity of related compounds has been extensively studied, particularly in the context of forming stable reaction intermediates and exploring novel reaction mechanisms. For instance, the reaction of sodium phosphaethynolate with specific bulky P-chloro-diazaphospholes yields a stable phosphanyl phosphaketene, which demonstrates unique reactivity and can dimerize under specific conditions, shedding light on potential catalytic applications (Li et al., 2015).

Molecular Switching and Ionic Interactions

Compounds similar to the sodium compound have been employed as molecular switches, leveraging cooperative ionic interactions and charge-assisted hydrogen bonding. This has implications for the design of molecular devices and understanding the fundamentals of molecular switching (Gurbanov et al., 2017).

Nanoparticle Stabilization

Phosphonic acid derivatives related to the sodium compound have been investigated as stabilizing agents for nanoparticles. Specifically, sodium 2-(diphenylphosphino)ethyl phosphonate has been shown to play a role in stabilizing platinum nanoparticles, indicating its potential in materials science and nanotechnology (Richter et al., 2012).

properties

IUPAC Name

sodium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NO2P.Na/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRLPDTWOAIAKW-GNAFDRTKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NNaO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678558
Record name Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate

CAS RN

1067225-04-0
Record name Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1067225-04-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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